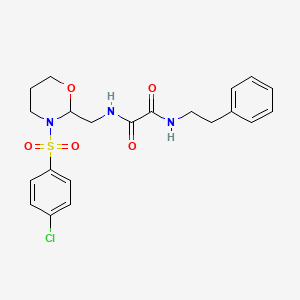![molecular formula C14H18N4O2 B2356811 8-(2-甲氧基乙基)-4-(吡咯烷-1-基)吡啶并[2,3-d]嘧啶-7(8H)-酮 CAS No. 2034572-71-7](/img/structure/B2356811.png)
8-(2-甲氧基乙基)-4-(吡咯烷-1-基)吡啶并[2,3-d]嘧啶-7(8H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is a useful research compound. Its molecular formula is C14H18N4O2 and its molecular weight is 274.324. The purity is usually 95%.
BenchChem offers high-quality 8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
作用机制
Target of Action
The primary target of 8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle, and their dysregulation is often associated with the development of cancer .
Mode of Action
This compound acts as an inhibitor of CDKs . By binding to these kinases, it prevents their activity, thereby disrupting the cell cycle. This can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely on dysregulated CDK activity for survival .
Biochemical Pathways
The inhibition of CDKs affects multiple biochemical pathways. Key among these is the cell cycle regulation pathway . By inhibiting CDKs, the compound prevents the progression of the cell cycle from the G1 phase to the S phase, and from the G2 phase to mitosis . This can lead to cell cycle arrest and the induction of apoptosis .
Result of Action
The result of the compound’s action is the disruption of the cell cycle and the potential induction of apoptosis . This can lead to the death of cancer cells, thereby reducing tumor growth and potentially leading to tumor regression .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs could affect its metabolism and excretion, potentially impacting its efficacy. Additionally, factors such as pH and temperature could influence its stability and activity. Understanding these factors is crucial for optimizing the use of this compound in a therapeutic context.
生化分析
Biochemical Properties
The compound 8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one interacts with a variety of enzymes and proteins. It has been identified as a CDK inhibitor, suggesting that it interacts with cyclin-dependent kinases . The nature of these interactions is likely to involve binding to the active site of these enzymes, inhibiting their activity and thus influencing biochemical reactions .
Cellular Effects
8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one has significant effects on various types of cells and cellular processes. As a CDK inhibitor, it can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it may inhibit the progression of the cell cycle, leading to a halt in cell proliferation .
Molecular Mechanism
The molecular mechanism of action of 8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a CDK inhibitor, it binds to cyclin-dependent kinases, inhibiting their activity and thus impacting cell cycle progression .
Temporal Effects in Laboratory Settings
Given its role as a CDK inhibitor, it is likely that its effects on cellular function would be observed over the course of the cell cycle .
属性
IUPAC Name |
8-(2-methoxyethyl)-4-pyrrolidin-1-ylpyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-20-9-8-18-12(19)5-4-11-13(15-10-16-14(11)18)17-6-2-3-7-17/h4-5,10H,2-3,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVSPDPEBIIUKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C=CC2=C1N=CN=C2N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[(3-aminocyclobutyl)-ethylamino]acetate](/img/structure/B2356731.png)
![methyl 2-(1,6,7-trimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2356733.png)


![1-(Furan-3-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2356736.png)
![1-{2-[(5-chloro-2-methoxyphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B2356737.png)
![2,6-difluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2356738.png)

![N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2356743.png)


![1-[3-(4-Ethyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2356747.png)

